1-(Quinolin-4-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(Quinolin-4-yl)pyrrolidine-3-carboxylic acid is a compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol . It is a research chemical primarily used in scientific studies and not intended for human or veterinary use . The compound features a quinoline ring fused with a pyrrolidine ring, making it a unique structure in the realm of heterocyclic chemistry.
Preparation Methods
The synthesis of 1-(Quinolin-4-yl)pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate undergoes further reactions, including reduction and cyclization, to form the desired compound. Industrial production methods may involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .
Chemical Reactions Analysis
1-(Quinolin-4-yl)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as copper salts, and reducing agents like zinc/acetic acid . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Quinolin-4-yl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Quinolin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and research context.
Comparison with Similar Compounds
1-(Quinolin-4-yl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline ring structure and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring structure may have comparable chemical reactivity and applications.
Quinolinyl-pyrazoles: These compounds are emerging as important pharmacological agents with unique properties.
The uniqueness of this compound lies in its combined quinoline and pyrrolidine ring structures, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
1-quinolin-4-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)10-6-8-16(9-10)13-5-7-15-12-4-2-1-3-11(12)13/h1-5,7,10H,6,8-9H2,(H,17,18) |
InChI Key |
MSFJZDPDKNIDET-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC=NC3=CC=CC=C32 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.